Methyl 3-oxopiperazine-2-carboxylate

説明

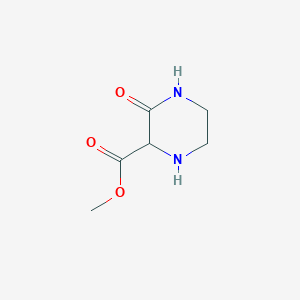

“Methyl 3-oxopiperazine-2-carboxylate”, commonly abbreviated as MOPC, is a versatile compound that has gained significant attention from the scientific community due to its unique physical, chemical, and biological properties1. It has a molecular formula of C6H10N2O3 and a molecular weight of 158.16 g/mol1.

Synthesis Analysis

While there are no specific papers detailing the synthesis of Methyl 3-oxopiperazine-2-carboxylate, related compounds such as pyrrolopyrazine derivatives have been synthesized through various routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation2. Another related compound, methyl (2R*,3R*)-3-(3-nitrophenyl)-5-oxopyrrolidine-2-carboxylate, was obtained from compound 1f3.

Molecular Structure Analysis

The molecular structure of Methyl 3-oxopiperazine-2-carboxylate is not explicitly mentioned in the retrieved papers. However, related compounds such as Methyl 2-piperazinecarboxylate have a molecular formula of CHNO, an average mass of 144.172 Da, and a monoisotopic mass of 144.089874 Da4.Chemical Reactions Analysis

Specific chemical reactions involving Methyl 3-oxopiperazine-2-carboxylate are not detailed in the retrieved papers. However, carboxylate formation reactions, which could potentially involve this compound, are known to occur with carboxylic acids and salts having alkyl chains longer than six carbons5.Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 3-oxopiperazine-2-carboxylate are not detailed in the retrieved papers. However, it is known that the compound has a molecular weight of 158.16 g/mol1.科学的研究の応用

Synthesis of Pyrrolopyrazine Derivatives

- Scientific Field: Medicinal Chemistry

- Application Summary: Methyl 3-oxopiperazine-2-carboxylate is used in the synthesis of pyrrolopyrazine derivatives . These derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- Methods of Application: The reaction of “methyl(3-oxo-piperazine-2-ylidene) acetate” with N-aryl maleimides in boiling methanol and acetic acid (catalytic amount) occurred, and the addition of an excess acid caused a 1,3-dipolar cycloaddition reaction of the N-arylmaleimides toward tautomeric form that formed a new heterocyclic core .

- Results or Outcomes: The reaction resulted in the formation of a new heterocyclic core .

Synthesis of Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate

- Scientific Field: Medicinal Chemistry

- Application Summary: Methyl 3-oxopiperazine-2-carboxylate is used in the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a novel molecule targeted as a potential anti-inflammatory agent .

- Methods of Application: Methyl 2-chloro nicotinoate and methyl thioglycolate were dissolved in anhydrous DMF and potassium carbonate was added. The reaction mixture was heated to 100 °C under an atmosphere of nitrogen for 21 hours. The reaction mixture was allowed to cool and poured into water, then extracted with ethyl acetate .

- Results or Outcomes: The reaction resulted in the formation of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as brown crystals .

Synthesis of β-Nitroacrylates

- Scientific Field: Medicinal Chemistry

- Application Summary: Methyl 3-oxopiperazine-2-carboxylate is used in the synthesis of β-nitroacrylates . These compounds are key building blocks for the synthesis of alkyl 3-substituted 5-oxopiperazine-2-carboxylates .

- Methods of Application: The synthesis involves conjugate addition of glycine methyl or ethyl ester hydrochlorides to β-nitroacrylates followed by successive conversion of the nitro group into the amine functionality .

- Results or Outcomes: The reaction resulted in the formation of alkyl 3-substituted 5-oxopiperazine-2-carboxylates .

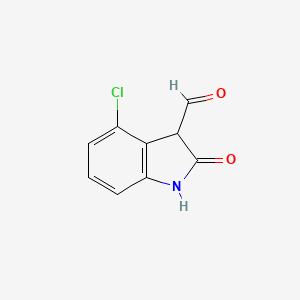

Synthesis of Indole-2-carboxylate Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: Methyl 3-oxopiperazine-2-carboxylate is used in the synthesis of indole-2-carboxylate derivatives . These derivatives are important in the field of medicinal chemistry .

- Methods of Application: The synthesis involves the use of an efficient catalytic system for cyclization reactions .

- Results or Outcomes: The reaction resulted in the formation of indole-2-carboxylate derivatives .

Synthesis of Piperazine-Containing Drugs

- Scientific Field: Medicinal Chemistry

- Application Summary: Methyl 3-oxopiperazine-2-carboxylate is used in the synthesis of piperazine-containing drugs . These drugs are approved by the Food and Drug Administration (FDA) and have various therapeutic applications .

- Methods of Application: The synthesis involves the use of piperazine-based synthons, which facilitate its insertion into the molecule .

- Results or Outcomes: The reaction resulted in the formation of piperazine-containing drugs .

Synthesis of Nitrogen-Containing Heterocycles

- Scientific Field: Organic Chemistry

- Application Summary: Methyl 3-oxopiperazine-2-carboxylate is used in the synthesis of nitrogen-containing heterocycles . These heterocycles are employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

- Methods of Application: The synthesis involves the reaction of “methyl(3-oxo-piperazine-2-ylidene) acetate” with N-aryl maleimides .

- Results or Outcomes: The reaction resulted in the formation of a new heterocyclic core .

Safety And Hazards

Specific safety and hazard information for Methyl 3-oxopiperazine-2-carboxylate is not available in the retrieved papers. However, it is generally recommended to avoid breathing dust and contact with skin and eyes when handling similar compounds67.

将来の方向性

While specific future directions for Methyl 3-oxopiperazine-2-carboxylate are not mentioned in the retrieved papers, related compounds such as peptide-drug conjugates are being explored for targeted cancer therapy8. Additionally, pyrazine-based small molecules are being designed and synthesized for potential use as cytotoxic agents9.

特性

IUPAC Name |

methyl 3-oxopiperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-11-6(10)4-5(9)8-3-2-7-4/h4,7H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCNAGDUHUJERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(=O)NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40667914 | |

| Record name | Methyl 3-oxopiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40667914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-oxopiperazine-2-carboxylate | |

CAS RN |

41817-92-9 | |

| Record name | Methyl 3-oxopiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40667914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

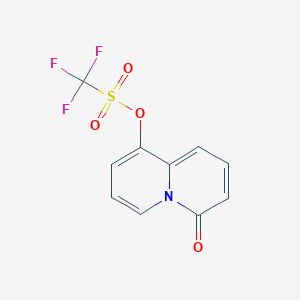

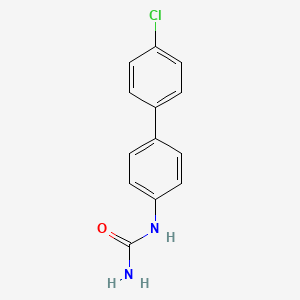

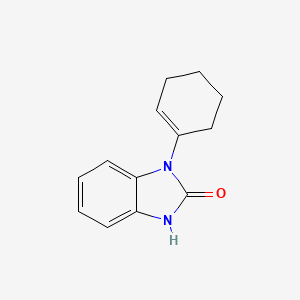

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trans (+/-) [4-(Trifluoromethyl)pyrrolidine]-1,3-dicarboxylic acid 1-tert-butyl ester](/img/structure/B1419401.png)